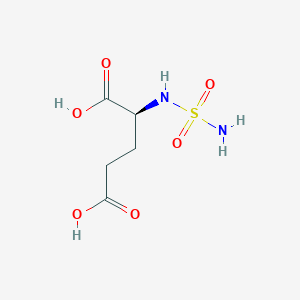
eNOS pT495 decoy peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound eNOS pT495 decoy peptide is a specific peptide designed to prevent the phosphorylation of threonine at position 495 (T495) on endothelial nitric oxide synthase (eNOS). This inhibition reduces eNOS uncoupling and mitochondrial redistribution, making it a valuable tool in research, particularly in studies related to ventilator-induced lung injury .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eNOS pT495 decoy peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala . The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
化学反応の分析
Types of Reactions: eNOS pT495 decoy peptide primarily undergoes phosphorylation and dephosphorylation reactions. The phosphorylation of threonine at position 495 is a critical regulatory mechanism for eNOS activity .
Common Reagents and Conditions:
Phosphorylation: Protein kinase C (PKC) is commonly involved in the phosphorylation of eNOS at T495.
Dephosphorylation: Specific phosphatases can remove the phosphate group from T495, reversing the phosphorylation.
Major Products: The major product of these reactions is the phosphorylated or dephosphorylated form of eNOS, which affects its activity and function in endothelial cells.
科学的研究の応用
eNOS pT495 decoy peptide has several scientific research applications:
Ventilator-Induced Lung Injury: It is used to study the mechanisms of lung injury induced by mechanical ventilation
Endothelial Function: The peptide helps in understanding the regulation of endothelial nitric oxide synthase and its role in vascular function.
Mitochondrial Bioenergetics: Research on mitochondrial redistribution and bioenergetics in endothelial cells benefits from this peptide.
作用機序
The eNOS pT495 decoy peptide works by specifically inhibiting the phosphorylation of threonine at position 495 on eNOS. This inhibition prevents eNOS uncoupling, a process where eNOS produces superoxide instead of nitric oxide, leading to oxidative stress . The peptide thereby maintains the proper function of eNOS, ensuring the production of nitric oxide, which is crucial for vascular health and endothelial barrier function .
類似化合物との比較
eNOS pS1177 decoy peptide: Targets the phosphorylation site at serine 1177 on eNOS.
nNOS pS1412 decoy peptide: Targets neuronal nitric oxide synthase at serine 1412.
Uniqueness: The eNOS pT495 decoy peptide is unique in its specific inhibition of the T495 phosphorylation site, which is crucial for preventing eNOS uncoupling and maintaining endothelial function. This specificity makes it particularly valuable in studies related to endothelial dysfunction and oxidative stress .
特性
分子式 |
C113H204N46O26 |
|---|---|
分子量 |
2623.1 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1 |
InChIキー |
DZHAMUUCDIPICV-LXDXYCGCSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
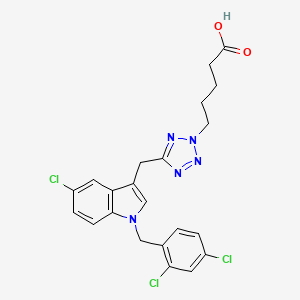
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
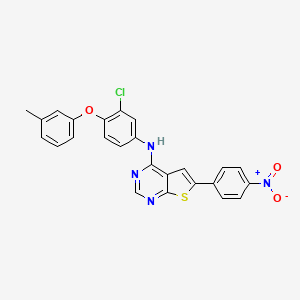

![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)

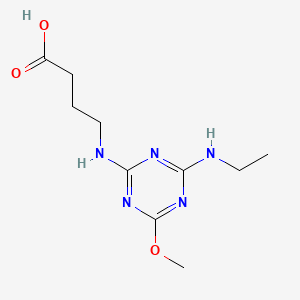
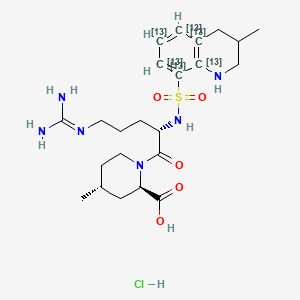

![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)


